molecular formula C10H8ClNO4S2 B1493842 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride CAS No. 881406-26-4

1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride

Cat. No.: B1493842
CAS No.: 881406-26-4
M. Wt: 305.8 g/mol
InChI Key: NICPBODIXJSKTB-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride (CAS No. 881406-26-4, molecular formula C₁₀H₈ClNO₄S₂, molecular weight 305.76) is a bifunctional sulfonyl chloride derivative featuring a pyrrole core substituted with phenylsulfonyl and sulfonyl chloride groups at positions 1 and 3, respectively . This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its dual functionalization enables versatile applications in pharmaceuticals, agrochemicals, and materials science. Storage conditions typically recommend protection from moisture due to the hydrolytic sensitivity of the sulfonyl chloride moiety.

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO4S2/c11-17(13,14)10-6-7-12(8-10)18(15,16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICPBODIXJSKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663068
Record name 1-(Benzenesulfonyl)-1H-pyrrole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881406-26-4
Record name 1-(Benzenesulfonyl)-1H-pyrrole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Sulfonylation of 1-(Benzenesulfonyl)pyrrole with Chlorosulfonic Acid

Method Overview:

  • The primary method involves the sulfonylation of 1-(benzenesulfonyl)pyrrole using chlorosulfonic acid in acetonitrile solvent.
  • The reaction is performed at low temperature (0–20°C) to control reactivity and minimize side reactions.
  • After sulfonylation, the intermediate sulfonic acid is converted to the sulfonyl chloride using thionyl chloride under reflux conditions.

Detailed Procedure:

Step Reagents & Conditions Description
1 1-(Benzenesulfonyl)pyrrole (10 g, 48.3 mmol) in acetonitrile (100 mL), cooled to 0°C Dropwise addition of chlorosulfonic acid
2 Stirring at 0–20°C Formation of pyrrole-3-sulfonic acid derivative
3 Addition of thionyl chloride in acetonitrile, reflux for 3 hours Conversion to sulfonyl chloride
4 Work-up and purification Isolation of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride

Yield: Approximately 82% under optimized conditions.

Remarks:

  • The use of acetonitrile as solvent provides a suitable medium for the sulfonylation and subsequent chlorination.
  • Temperature control is critical to avoid over-sulfonylation or decomposition.
  • Thionyl chloride efficiently converts sulfonic acids to sulfonyl chlorides, a standard method in sulfonyl chloride synthesis.

Sulfonylation via Phenylsulfonyl Chloride and Base

Method Overview:

  • An alternative approach involves the introduction of the phenylsulfonyl group onto a pyrrole ring using phenylsulfonyl chloride and a base such as triethylamine or sodium hydride.
  • This method is often applied in related compounds such as 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivatives but principles apply to pyrrole sulfonylation.

Key Steps:

Step Reagents & Conditions Description
1 Pyrrole or pyrrole derivative + phenylsulfonyl chloride Sulfonylation at nitrogen or carbon sites
2 Base (e.g., triethylamine, NaH) in anhydrous solvent (e.g., DMF) Deprotonation and nucleophilic substitution
3 Temperature control (0–5°C) Minimizes side reactions such as N- vs. S-sulfonylation
4 Purification by column chromatography Isolation of desired sulfonylated product

Yields: Generally in the range of 50–70%, depending on reaction time and stoichiometry.

Notes:

  • The reaction selectivity is influenced by the stoichiometric control of sulfonyl chloride and the solvent environment.
  • Side reactions such as competing N- and S-sulfonylation can be mitigated by low temperature and appropriate solvent choice.
  • This method provides a versatile route to phenylsulfonylated pyrrole derivatives, which can be further functionalized.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Direct sulfonylation with chlorosulfonic acid 1-(Benzenesulfonyl)pyrrole, chlorosulfonic acid, thionyl chloride 0–20°C, reflux in acetonitrile ~82 High yield, requires careful temperature control
Sulfonylation with phenylsulfonyl chloride and base Pyrrole derivative, phenylsulfonyl chloride, NaH or triethylamine 0–5°C, anhydrous DMF or similar 50–70 Versatile, side reactions possible, purification needed
Friedel-Crafts acylation (related) 1-(Phenylsulfonyl)pyrrole, AlCl3, acyl chloride 0°C to room temp, DCM solvent Variable Useful for further functionalization, not direct sulfonyl chloride synthesis

Research Findings and Practical Considerations

  • Temperature Control: Essential in all methods to prevent side reactions such as over-sulfonylation or unwanted isomer formation.
  • Solvent Choice: Polar aprotic solvents like acetonitrile and DMF facilitate sulfonylation and chlorination steps.
  • Stoichiometry: Using slight excess of sulfonylating agents ensures complete reaction but must be balanced to avoid decomposition.
  • Purification: Column chromatography and recrystallization are standard for isolating pure sulfonyl chloride products.
  • Yields: The direct sulfonylation with chlorosulfonic acid followed by chlorination with thionyl chloride generally gives superior yields compared to base-mediated sulfonylation.

Scientific Research Applications

1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride is a compound with significant potential in various scientific research applications. This article explores its chemical properties, synthesis, and diverse applications in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications:

  • Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Agents : Some studies suggest that modifications of this compound can lead to anti-inflammatory properties, providing a basis for new treatments for inflammatory diseases.

Organic Synthesis

This compound serves as an important building block in organic synthesis due to its electrophilic nature:

  • Synthesis of Sulfonamides : It can be used to synthesize sulfonamide derivatives, which are valuable in pharmaceuticals.
  • Functionalization of Aromatic Compounds : The sulfonyl chloride group can facilitate the introduction of other functional groups into aromatic systems, enabling the development of complex molecules.

Materials Science

In materials science, this compound has potential applications in:

  • Polymer Chemistry : It can be utilized to create sulfonated polymers, which may have enhanced properties for use in membranes or coatings.
  • Dyes and Pigments : The compound's structure allows for modifications that could lead to novel dyes or pigments with specific absorption characteristics.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of synthesized derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to standard antibiotics, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Sulfonamides

Research demonstrated the successful synthesis of various sulfonamide derivatives from this compound. These derivatives were tested for their biological activity and showed promising results in inhibiting specific enzymes related to bacterial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Structural and Molecular Features

The compound is compared below with two pyrazole-based sulfonyl chlorides and a pyridine derivative (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride C₁₀H₈ClNO₄S₂ 305.76 881406-26-4 Pyrrole ring with phenylsulfonyl (position 1) and sulfonyl chloride (position 3)
1-Methyl-1H-pyrazole-3-sulfonyl chloride C₄H₅ClN₂O₂S 180.62 89501-90-6 Pyrazole ring with methyl (position 1) and sulfonyl chloride (position 3)
1-Ethyl-1H-pyrazole-3-sulfonyl chloride C₅H₇ClN₂O₂S 194.64 1354706-44-7 Pyrazole ring with ethyl (position 1) and sulfonyl chloride (position 3)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₃H₉ClF₃N₂O₂S 356.73 Not provided Pyrazole ring with trifluoromethyl, carbaldehyde, and sulfanyl substituents

Key Observations :

  • Core Heterocycle : The target compound’s pyrrole ring is more electron-rich than pyrazole or pyridine derivatives, influencing reactivity in electrophilic substitutions .
  • Molecular Weight : The higher molecular weight of the target compound (305.76 vs. 180–194 for pyrazoles) may correlate with differences in solubility and melting points.
Target Compound :
  • Reactivity : Demonstrates high reactivity in sulfonylation reactions, analogous to phenylsulfonyl chloride derivatives. For example, reactions with hydantoins under basic conditions (e.g., DIPEA) yield products with 91% efficiency and Z selectivity .
  • Mechanism : Proposed to follow a sequential proton elimination–sulfone formation–sulfinic acid elimination pathway, as observed in related sulfonyl chloride reactions .
Pyrazole Derivatives :
  • 1-Methyl-1H-pyrazole-3-sulfonyl chloride : Reacts efficiently in nucleophilic substitutions due to its smaller size, enabling applications in peptide coupling and polymer chemistry.
  • 1-Ethyl-1H-pyrazole-3-sulfonyl chloride : The ethyl group enhances lipophilicity, making it preferable for hydrophobic matrix functionalization .
Comparative Reactivity :
  • Electronic Effects : Pyrrole’s electron-rich nature may accelerate reactions with electrophiles compared to pyrazoles.
  • Steric Hindrance : The phenylsulfonyl group in the target compound could reduce reaction rates in sterically demanding environments, whereas methyl/ethyl pyrazoles offer less hindrance .

Biological Activity

1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride (CAS 881406-26-4) is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its implications in medicinal chemistry and therapeutic applications.

  • Molecular Formula : C10H8ClNO4S2
  • Molecular Weight : 305.76 g/mol
  • Structure : The compound features a pyrrole ring substituted with phenylsulfonyl and sulfonyl chloride groups, which are critical for its biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways. For example, it may affect carbonic anhydrases, which are involved in acid-base balance and are potential targets in cancer therapy .
  • Modulation of Signaling Pathways : Research indicates that this compound may influence signaling pathways associated with cellular proliferation and apoptosis, making it a candidate for further investigation in cancer treatment .

Biological Activity Overview

Activity Description
Anticancer Potential Inhibitory effects on cancer cell lines have been observed, suggesting cytotoxicity .
Enzyme Inhibition Acts as a potential inhibitor of carbonic anhydrase, impacting metabolic functions .
Antimicrobial Properties Preliminary studies indicate activity against certain bacterial strains .

Case Studies and Research Findings

  • Anticancer Activity :
    A study investigating the effects of this compound on HepG2 hepatocellular carcinoma cells demonstrated significant reductions in cell viability at concentrations above 50 µM. This suggests that the compound may induce apoptosis through specific signaling pathways .
  • Enzyme Interaction Studies :
    In vitro assays have shown that this compound inhibits carbonic anhydrase activity, with IC50 values indicating a strong affinity for the enzyme. This inhibition could be leveraged in the development of treatments for conditions like glaucoma or edema where carbonic anhydrase plays a pivotal role .
  • Antimicrobial Activity :
    Preliminary findings suggest that this compound exhibits antimicrobial properties against various bacterial strains. Further research is needed to elucidate the specific mechanisms by which it exerts these effects and to evaluate its potential as an antibacterial agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for determining its therapeutic viability:

  • Absorption and Distribution : Initial studies indicate that the compound has moderate absorption rates with distribution primarily in the liver and kidneys, suggesting hepatic metabolism as a key factor in its pharmacological profile .
  • Metabolism : The compound is likely metabolized via cytochrome P450 enzymes, which could influence its efficacy and safety profile in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(phenylsulfonyl)pyrrole-3-sulfonyl chloride?

  • Methodological Answer : The compound can be synthesized via sulfonation of pyrrole derivatives followed by chlorination. A typical approach involves reacting 1-(phenylsulfonyl)pyrrole with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. Purification is achieved via recrystallization using non-polar solvents (e.g., hexane) to isolate the sulfonyl chloride . Comparative studies with structurally related sulfonyl chlorides (e.g., pyridine-based analogs) suggest that electron-withdrawing substituents on the aromatic ring enhance reaction efficiency .

Q. How does this compound react with nucleophiles like amines or alcohols?

  • Methodological Answer : The sulfonyl chloride group is highly electrophilic, enabling reactions with nucleophiles to form sulfonamides or sulfonate esters. For amines, a two-step process is recommended: (1) slow addition of the amine to the sulfonyl chloride in anhydrous dichloromethane at 0°C, and (2) neutralization with a weak base (e.g., NaHCO₃) to isolate the product. For alcohols, catalytic DMAP (4-dimethylaminopyridine) accelerates esterification. Reaction yields depend on steric hindrance from the phenylsulfonyl group, which may require optimization of stoichiometry .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported reactivity data for sulfonyl chlorides under aqueous vs. anhydrous conditions?

  • Methodological Answer : Contradictions often arise from hydrolysis sensitivity. To resolve this, conduct kinetic studies using NMR or IR spectroscopy to monitor hydrolysis rates in controlled humidity. For example, compare the compound’s stability in dry THF vs. THF/water mixtures. Safety data highlight that moisture exposure leads to decomposition, necessitating inert atmospheres (e.g., argon) during handling . Computational modeling (DFT) can further elucidate electronic effects of the phenylsulfonyl group on hydrolysis pathways .

Q. How do electronic effects of the phenylsulfonyl substituent influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The phenylsulfonyl group’s electron-withdrawing nature directs electrophilic substitution to the pyrrole ring’s α-position. To study this, perform Hammett plots using derivatives with varying substituents (e.g., -NO₂, -OCH₃) on the phenyl ring. Electrochemical analysis (cyclic voltammetry) can quantify the substituent’s impact on the sulfonyl chloride’s redox potential. Evidence from analogous trifluoromethylpyridine sulfonyl chlorides shows that electron-deficient rings favor nucleophilic attack at specific sites .

Data Analysis and Comparative Studies

Q. How can researchers reconcile conflicting reports on the biological activity of sulfonamide derivatives synthesized from this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Reproduce key studies using standardized protocols:

  • Use a panel of cancer cell lines (e.g., HeLa, MCF-7) with consistent incubation times (48–72 hours).
  • Include positive controls (e.g., doxorubicin) and validate purity via HPLC (>95%).
  • Compare results with structurally similar compounds, such as 3-(trifluoromethyl)pyridine-2-sulfonyl chloride derivatives, which show anti-proliferative activity in published assays .

Analytical and Stability Considerations

Q. What advanced analytical techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the pyrrole ring. ¹⁹F NMR is irrelevant here but useful for fluorinated analogs.
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ions ([M+H]⁺ or [M-Cl]⁺).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives.
  • Stability Testing : Thermogravimetric analysis (TGA) to assess decomposition thresholds (>150°C based on safety guidelines) .

Comparative Reactivity Table

CompoundKey Reactivity FeatureApplications
This compoundHigh electrophilicity at sulfonyl groupSulfonamide synthesis, agrochemicals
3-(Trifluoromethyl)pyridine-2-sulfonyl chlorideEnhanced electron-withdrawing effectEnzyme inhibitor development
Pyridine-3-sulfonyl chlorideModerate reactivity due to nitrogen lone pairsChiral derivatizing agents

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride
Reactant of Route 2
1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride

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